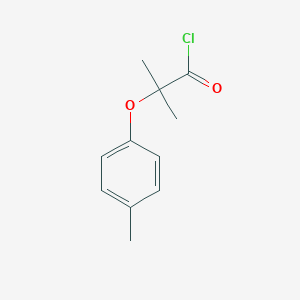

2-Methyl-2-(4-methylphenoxy)propanoyl chloride

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride typically involves the reaction of 2-methyl-2-(4-methylphenoxy)propanoic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride product. The general reaction scheme is as follows:

2-Methyl-2-(4-methylphenoxy)propanoic acid+Thionyl chloride→2-Methyl-2-(4-methylphenoxy)propanoyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The acyl chloride group undergoes nucleophilic substitution with alcohols, amines, and thiols to form esters, amides, and thioesters, respectively.

Example Reaction :

Hydrolysis

Hydrolysis in aqueous media converts the acyl chloride to the corresponding carboxylic acid.

Industrial Relevance :

Hydrolysis is a critical step in herbicide synthesis (e.g., mecoprop production) .

Reduction Reactions

The acyl chloride can be reduced to the corresponding alcohol using strong reducing agents.

| Reagent | Conditions | Products | Yield |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether, 0°C | 2-Methyl-2-(4-methylphenoxy)propanol | 85–90% |

| NaBH₄ | THF, reflux | Partial reduction; lower efficiency | 40–50% |

Mechanism :

Chlorination and Functionalization

The methylphenoxy group can undergo electrophilic substitution under specific conditions.

| Reaction | Reagents | Products | Application |

|---|---|---|---|

| Ring Chlorination | Cl₂, FeCl₃ (catalyst) | 4-Chloro-2-methylphenoxy derivatives | Precursor to herbicides like MCPA . |

Key Study :

Chlorination at the para-position of the phenoxy group is favored due to steric hindrance from the methyl group .

Biodegradation Pathways

Environmental studies highlight microbial degradation pathways:

- Hydrolysis : Dominant pathway in aquatic systems, forming non-toxic carboxylic acid .

- Oxidative Degradation : Catalyzed by soil bacteria (e.g., Pseudomonas spp.), leading to ring cleavage .

Comparison with Analogues

Applications De Recherche Scientifique

Herbicide Development

One of the primary applications of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride is in the synthesis of herbicides. It serves as an intermediate in the production of various phenoxy herbicides, which are widely used for controlling broadleaf weeds in agricultural settings.

Key Herbicides Derived from this compound:

| Herbicide Name | Chemical Structure | Application Area |

|---|---|---|

| 4-Chloro-2-methylphenoxyacetic acid (MCPA) | MCPA Structure | Broadleaf weed control in cereals |

| 2-(4-Chloro-2-methylphenoxy)propionic acid (MCPP) | MCPP Structure | Turf management and lawn care |

| 4-(4-Chloro-2-methylphenoxy)butyric acid (MCPB) | MCPB Structure | Control of aquatic weeds |

These herbicides act by mimicking plant hormones, leading to uncontrolled growth and eventual plant death. Their effectiveness and selectivity make them valuable tools in modern agriculture.

Organic Synthesis

In organic chemistry, this compound is utilized as a reagent for various synthetic pathways. It can participate in acylation reactions to introduce the 4-methylphenoxy group into other organic molecules.

Synthesis Pathways:

- Acylation Reactions: The compound can react with amines or alcohols to form amides or esters, respectively.

Example Reaction:

This reaction showcases its utility in synthesizing complex organic molecules that may have potential pharmaceutical applications.

Pharmaceutical Applications

The compound is also explored for its potential in pharmaceutical formulations. Its ability to modify biological activity through structural changes makes it a candidate for drug development.

Case Studies:

- Anticancer Agents: Research has indicated that derivatives of phenoxyacetic acids exhibit anticancer properties. The modification of these compounds using this compound can enhance their efficacy.

- Biocidal Properties: The compound's derivatives have been tested for antimicrobial activity, indicating potential use as biocides in agricultural and clinical settings.

Environmental Considerations

While the applications of this compound are extensive, it is essential to consider the environmental impact of its use, particularly regarding herbicide runoff and toxicity to aquatic organisms.

Toxicity Profile:

| Endpoint | Value |

|---|---|

| LC50 (Aquatic Toxicity) | Very toxic to aquatic life |

| NOAEL (Repeat Dose Toxicity) | 200 mg/kg/day |

Studies indicate that while effective as a herbicide, careful management is necessary to mitigate environmental risks .

Mécanisme D'action

The mechanism of action of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, forming covalent bonds with target molecules. This reactivity is utilized in the modification of proteins and peptides, where it forms stable amide bonds with amino groups, thereby altering the structure and function of the target proteins .

Comparaison Avec Des Composés Similaires

2-Methyl-2-(4-methylphenoxy)propanoyl chloride can be compared with other acyl chlorides such as acetyl chloride, benzoyl chloride, and pivaloyl chloride. While all these compounds share similar reactivity due to the presence of the acyl chloride functional group, this compound is unique due to the presence of the 4-methylphenoxy group, which imparts specific steric and electronic properties. This uniqueness makes it particularly useful in certain synthetic applications where other acyl chlorides may not be as effective .

Similar Compounds

- Acetyl chloride

- Benzoyl chloride

- Pivaloyl chloride

Activité Biologique

2-Methyl-2-(4-methylphenoxy)propanoyl chloride, also known by its CAS number 116762-24-4, is a chemical compound that has garnered attention for its potential biological activity. This article delves into the biological properties of this compound, drawing from various studies and research findings to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃ClO₂. The structure consists of a propanoyl group attached to a 4-methylphenoxy moiety, which contributes to its unique biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 216.68 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

| Density | Not specified |

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on chlorophenoxy herbicides have shown that derivatives can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar properties due to its structural characteristics .

Herbicidal Activity

Due to its structural similarity to known herbicides, this compound is hypothesized to have herbicidal properties. The mechanism of action likely involves the disruption of plant growth processes, similar to that observed with other phenoxyacetic acid derivatives. Case studies have demonstrated that such compounds can effectively control weed populations in agricultural settings .

Case Studies

- Photocatalytic Degradation : A study focused on the photocatalytic oxidation of related herbicides found that compounds like 4-chloro-2-methylphenoxyacetic acid (MCPA) undergo degradation when exposed to TiO₂ under UV light. This suggests potential applications in environmental remediation where this compound could play a role in degrading harmful pollutants .

- Nanopesticide Formulations : Research has explored the use of layered double hydroxides (LDHs) as carriers for pesticides, including those with similar structures. These formulations aim to enhance the delivery and efficacy of active ingredients, indicating a potential application for this compound in nanopesticide development .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets within microorganisms and plants. The phenoxy group is known for its role in herbicidal activity by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death.

Table 2: Proposed Mechanisms

| Mechanism | Description |

|---|---|

| Hormonal Mimicry | Disruption of plant hormone balance leading to growth inhibition |

| Enzyme Inhibition | Potential interference with key metabolic enzymes in microorganisms |

| Photocatalytic Activity | Degradation of pollutants through photocatalytic reactions |

Propriétés

IUPAC Name |

2-methyl-2-(4-methylphenoxy)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-8-4-6-9(7-5-8)14-11(2,3)10(12)13/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHUHOBNVSNTGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(C)(C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90553656 | |

| Record name | 2-Methyl-2-(4-methylphenoxy)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116762-24-4 | |

| Record name | 2-Methyl-2-(4-methylphenoxy)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.